molecular formula C7H10ClN3 B14855185 4-(2-Aminoethyl)-6-chloropyridin-2-amine

4-(2-Aminoethyl)-6-chloropyridin-2-amine

Cat. No.: B14855185
M. Wt: 171.63 g/mol
InChI Key: FKQUAXZAPWSIMS-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-6-chloropyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-6-chloropyridin-2-amine typically involves the introduction of the aminoethyl group and the chlorine atom onto the pyridine ring. One common method involves the reaction of 2-chloropyridine with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-6-chloropyridin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

4-(2-Aminoethyl)-6-chloropyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-6-chloropyridin-2-amine involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also influence cellular pathways by altering the function of key proteins.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)pyridine: Lacks the chlorine atom, which may result in different reactivity and biological activity.

    6-Chloropyridin-2-amine: Lacks the aminoethyl group, which affects its ability to interact with biological targets.

    4-(2-Aminoethyl)-piperidine: Contains a piperidine ring instead of a pyridine ring, leading to different chemical properties.

Uniqueness

4-(2-Aminoethyl)-6-chloropyridin-2-amine is unique due to the presence of both the aminoethyl group and the chlorine atom on the pyridine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C7H10ClN3

Molecular Weight

171.63 g/mol

IUPAC Name

4-(2-aminoethyl)-6-chloropyridin-2-amine

InChI

InChI=1S/C7H10ClN3/c8-6-3-5(1-2-9)4-7(10)11-6/h3-4H,1-2,9H2,(H2,10,11)

InChI Key

FKQUAXZAPWSIMS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1N)Cl)CCN

Origin of Product

United States

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